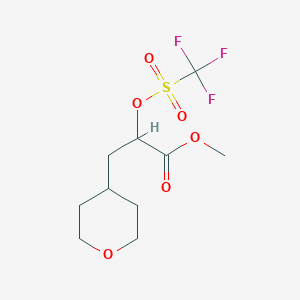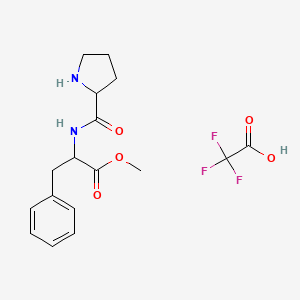
Methyl 3-(oxan-4-yl)-2-(trifluoromethylsulfonyloxy)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-Methyl 3-(tetrahydro-2H-pyran-4-yl)-2-(((trifluoromethyl)sulfonyl)oxy)propanoate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structural features, including a tetrahydro-2H-pyran ring and a trifluoromethylsulfonyl group, which contribute to its distinct chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-Methyl 3-(tetrahydro-2H-pyran-4-yl)-2-(((trifluoromethyl)sulfonyl)oxy)propanoate typically involves multiple steps, starting from readily available precursors. One common approach includes the formation of the tetrahydro-2H-pyran ring through cyclization reactions, followed by the introduction of the trifluoromethylsulfonyl group via sulfonylation reactions. The final step often involves esterification to obtain the methyl ester derivative.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reactions. Advanced purification techniques such as chromatography and recrystallization are employed to isolate the desired product.
化学反応の分析
Types of Reactions: ®-Methyl 3-(tetrahydro-2H-pyran-4-yl)-2-(((trifluoromethyl)sulfonyl)oxy)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Substitution: The trifluoromethylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
®-Methyl 3-(tetrahydro-2H-pyran-4-yl)-2-(((trifluoromethyl)sulfonyl)oxy)propanoate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of ®-Methyl 3-(tetrahydro-2H-pyran-4-yl)-2-(((trifluoromethyl)sulfonyl)oxy)propanoate involves its interaction with specific molecular targets. The trifluoromethylsulfonyl group is known to enhance the compound’s ability to form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects.
類似化合物との比較
®-Methyl 3-(tetrahydro-2H-pyran-4-yl)-2-hydroxypropanoate: Lacks the trifluoromethylsulfonyl group, resulting in different reactivity and applications.
®-Methyl 3-(tetrahydro-2H-pyran-4-yl)-2-((methylsulfonyl)oxy)propanoate: Contains a methylsulfonyl group instead of a trifluoromethylsulfonyl group, affecting its chemical properties.
Uniqueness: The presence of the trifluoromethylsulfonyl group in ®-Methyl 3-(tetrahydro-2H-pyran-4-yl)-2-(((trifluoromethyl)sulfonyl)oxy)propanoate imparts unique chemical properties, such as increased stability and reactivity, making it distinct from similar compounds. This uniqueness enhances its potential for various scientific and industrial applications.
特性
分子式 |
C10H15F3O6S |
|---|---|
分子量 |
320.28 g/mol |
IUPAC名 |
methyl 3-(oxan-4-yl)-2-(trifluoromethylsulfonyloxy)propanoate |
InChI |
InChI=1S/C10H15F3O6S/c1-17-9(14)8(6-7-2-4-18-5-3-7)19-20(15,16)10(11,12)13/h7-8H,2-6H2,1H3 |
InChIキー |
QYRCLQIQSCFKKZ-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C(CC1CCOCC1)OS(=O)(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Iron, [-[2-(hydroxy-O)-3-[[5-[[2-hydroxy-4-(hydroxy-O)-5-[[2-(hydroxy-O)-3-nitro-5-sulfophenyl]azo-N1]phenyl]methyl]-2-(hydroxy-O)-4-hydroxyphenyl]azo-N1]-5-nitrobenzenesulfonato(6-)]]di-](/img/structure/B14791580.png)

![6,7-Dimethoxy-1-[2-(2-trifluoromethoxy-phenyl)-ethyl]-1,2,3,4-tetrahydro-isoquinoline](/img/structure/B14791587.png)
![N-[1-(6-chloro-5-fluoro-1H-indol-3-yl)propan-2-yl]-1-(5-chloro-4-methoxy-2-nitrophenyl)methanimine](/img/structure/B14791595.png)
![4,6-Dichloro-7-fluoro-1-hydroxy-1H-pyrrolo[3,4-c]pyridin-3(2H)-one](/img/structure/B14791602.png)
![Cyclopropanemethanol, 1-[(ethylamino)methyl]-](/img/structure/B14791608.png)
![Racemic-(5S,9R)-Tert-Butyl 7-Benzyl-9-(Hydroxymethyl)-2,7-Diazaspiro[4.4]Nonane-2-Carboxylate](/img/structure/B14791615.png)
![(10R,13R)-11-hydroxy-17-(2-hydroxyacetyl)-10-methyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-13-carbaldehyde](/img/structure/B14791622.png)

![2-[(5R,10S,13R,14R)-3,16-dihydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid](/img/structure/B14791629.png)
![2-amino-N-[(3-methoxyphenyl)methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B14791637.png)
![3-(3-Methylisothiazol-5-yl)-3-azabicyclo[3.2.1]octan-8-amine](/img/structure/B14791638.png)


